3-(1H-1,2,4-triazol-1-yl)benzoic Acid
Overview
Description
3-(1H-1,2,4-triazol-1-yl)benzoic acid: is an organic compound that features a triazole ring attached to a benzoic acid moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and coordination chemistry. The presence of the triazole ring imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
The primary targets of 3-(1H-1,2,4-triazol-1-yl)benzoic Acid are cancer cells, specifically MCF-7 and HCT-116 cancer cell lines . The compound exhibits potent inhibitory activities against these cell lines .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation . It achieves this by inducing apoptosis in the cancer cells . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme , which is crucial for its mode of action.
Biochemical Pathways
It’s clear that the compound affects the pathways related to cell proliferation and apoptosis .
Pharmacokinetics
The compound’s potent inhibitory activities against cancer cell lines suggest that it has sufficient bioavailability .
Result of Action
The compound’s action results in the inhibition of proliferation and induction of apoptosis in cancer cells . Some of the hybrids of this compound have shown to exhibit very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
Biochemical Analysis
Cellular Effects
In vitro studies have shown that some compounds similar to 3-(1H-1,2,4-triazol-1-yl)benzoic Acid can inhibit the proliferation of certain cancer cells by inducing apoptosis
Molecular Mechanism
It’s suggested that similar compounds may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(1H-1,2,4-triazol-1-yl)benzoic acid typically involves the following steps:
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Formation of the Triazole Ring:
- The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound.
- Reaction conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, at elevated temperatures (around 100-150°C).
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Attachment to the Benzoic Acid Moiety:
- The triazole ring is then attached to the benzoic acid moiety through a nucleophilic substitution reaction.
- Reaction conditions: This step often requires a catalyst such as copper(I) iodide and is performed in a solvent like dimethylformamide (DMF) at moderate temperatures (80-120°C).
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
- 3-(1H-1,2,4-triazol-1-yl)benzoic acid can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
- Major products: Oxidation of the benzoic acid moiety can lead to the formation of carboxylate derivatives.
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Reduction:
- Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
- Major products: Reduction of the carboxyl group can yield the corresponding alcohol.
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Substitution:
- The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.
- Common reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.
- Major products: Substituted triazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a ligand in coordination chemistry to form metal-organic frameworks and coordination polymers .
- Acts as a building block for the synthesis of more complex organic molecules .
Biology and Medicine:
- Exhibits potential anticancer properties, with studies showing inhibitory activities against various cancer cell lines .
- Investigated for its antioxidant properties and potential use in developing therapeutic agents .
Industry:
Comparison with Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but with the triazole ring attached at a different position on the benzoic acid moiety.
3,5-di(1H-1,2,4-triazol-1-yl)benzoic acid: Contains two triazole rings attached to the benzoic acid moiety.
Uniqueness:
- The position of the triazole ring in 3-(1H-1,2,4-triazol-1-yl)benzoic acid provides unique steric and electronic properties, influencing its reactivity and binding affinity in chemical and biological systems.
- Its specific structural configuration allows for distinct interactions with metal ions in coordination chemistry, leading to the formation of unique metal-organic frameworks .
Properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-2-1-3-8(4-7)12-6-10-5-11-12/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKWCOCFEIVCAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623585 | |
Record name | 3-(1H-1,2,4-Triazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167626-64-4 | |
Record name | 3-(1H-1,2,4-Triazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1H-1,2,4-triazol-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-(1,2,4-triazol-1-yl)benzoic acid interesting for building coordination polymers?
A: 3-(1,2,4-Triazol-1-yl)benzoic acid is a versatile ligand for constructing coordination polymers due to its multiple potential coordination sites. The carboxylic acid group can bind to metal ions in various modes (monodentate, chelating, bridging), while the nitrogen atoms in the triazole ring can also participate in coordination. This flexibility allows for diverse structural motifs and properties in the resulting metal-organic frameworks. [, , ]
Q2: What types of metal ions have been successfully coordinated with 3-(1,2,4-triazol-1-yl)benzoic acid?
A: Research has demonstrated the successful coordination of 3-(1,2,4-triazol-1-yl)benzoic acid with a range of transition metals, including copper(II) [, ], manganese(II) [], cadmium(II) [], and lead(II) []. This highlights the ligand's versatility in accommodating different metal centers.
Q3: What are the potential applications of the coordination polymers derived from 3-(1,2,4-triazol-1-yl)benzoic acid?
A: The coordination polymers synthesized using 3-(1,2,4-triazol-1-yl)benzoic acid exhibit interesting properties for various applications. For example, the copper(II) coordination polymer has shown promising magnetic properties. [] Additionally, the incorporation of cadmium(II) and lead(II) resulted in materials with notable luminescent properties. [] These findings suggest potential applications in areas such as magnetic materials, sensors, and light-emitting devices.
Q4: How do researchers characterize the structure and properties of these coordination polymers?
A: A combination of techniques is employed to thoroughly characterize the coordination polymers. Single-crystal X-ray diffraction is crucial for determining the crystal structure and coordination modes. [, , , ] Various spectroscopic methods like infrared spectroscopy and UV-Vis spectroscopy provide insights into the bonding and electronic properties. Thermal analysis methods, such as thermogravimetric analysis (TGA), are used to assess the thermal stability of the compounds. [, , ] Furthermore, researchers investigate properties like magnetism and luminescence to explore potential applications. [, ]
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